N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-2,5-Dimethylphenylthioureido Acid Derivatives are being explored as potential scaffolds for new antimicrobial candidates targeting multidrug-resistant pathogens . They have shown promising results against Gram-positive strains, including tedizolid/linezolid-resistant S. aureus, as well as emerging fungal pathogens .
Chemical Reactions Analysis
The 4-substituted thiazoles 3h, and 3j with naphthoquinone-fused thiazole derivative 7 have shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study explored the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base. This compound displayed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it useful as a Type II photosensitizer for photodynamic therapy in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activities
Another research focused on the synthesis of celecoxib derivatives, revealing compounds with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The studies showed no significant tissue damage in liver, kidney, colon, and brain, with some compounds displaying modest inhibition of HCV NS5B RdRp activity, indicating potential for therapeutic agent development (Küçükgüzel et al., 2013).
Anticancer Activity and ADMET Studies
Further research into sulfonamide derivatives showed marked anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines, with in silico ADMET studies helping to develop new compounds with high selectivity (Karakuş et al., 2018).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives were synthesized, exhibiting potent cytotoxic activity against lung and liver carcinoma cell lines and significant antimicrobial activity. This suggests their potential as effective antiproliferative agents (Abd El-Gilil, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4S2/c1-21-13-7-3-4-8-14(13)22(28(21,25)26)11-10-20-27(23,24)15-9-5-2-6-12(15)16(17,18)19/h2-9,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJCHXCXMOKZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide |
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